molecular formula C9H17ClN2O2 B2954946 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride CAS No. 2260937-11-7

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride

Cat. No.: B2954946
CAS No.: 2260937-11-7
M. Wt: 220.7
InChI Key: GSFGAVFLCYGGJH-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decane-3-carboxamide;hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Oxa-8-azaspiro[4

    Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action for 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

Uniqueness

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8(12)7-5-9(13-6-7)1-3-11-4-2-9;/h7,11H,1-6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGAVFLCYGGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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